2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Overview
Description
“2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione” is also known as Emodin . It is a chemical compound of the anthraquinone family that can be isolated from rhubarb, buckthorn, and Japanese knotweed . It is particularly abundant in the roots of the Chinese rhubarb . Emodin has been viewed as an antioxidant, anti-inflammatory, and anti-tumor agent in several experimental models .
Synthesis Analysis
The synthesis of Emodin involves microbial fermentation and chemical post-treatment . The process involves the heterologous expression of related genes in Aspergillus oryzae NSAR1 . The conditions for converting the precursor into Emodin were studied and optimized .Molecular Structure Analysis
Emodin is an anthraquinone with the molecular formula C15H10O5 . It has three hydroxyl groups attached to an aromatic ring .Chemical Reactions Analysis
Emodin has been found to exert cytoprotective effects in both in vitro and in vivo experimental models . It has been demonstrated that Emodin is able to activate the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway .Physical And Chemical Properties Analysis
Emodin is an orange solid with a molar mass of 270.240 g·mol −1 . It has a melting point of 256 to 257 °C .Scientific Research Applications
1. Cytotoxic Activities
Research has identified compounds structurally similar to 2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione that demonstrate cytotoxic activities. For example, a study by Chen, Yu, and Yang (2011) on quinones from fructus rhodomyrti of Rhodomyrtus tomentosa found compounds with significant cytotoxicity against specific cell lines (Chen, Yu, & Yang, 2011).
2. Antimicrobial Activities
Anthraquinone derivatives, closely related to the compound , have been investigated for their antimicrobial properties. Ekon et al. (2020) isolated new anthraquinone derivatives from Morinda lucida and evaluated their antimicrobial activities against several bacteria and fungi (Ekon et al., 2020).
3. Production in Microbial Cultures
Studies have focused on the production of similar anthraquinones in microbial cultures. For instance, Cai et al. (2008) reported the production of a closely related anthraquinone, shiraiarin, in submerged cultures of Shiraia bambusicola, highlighting the potential for microbial synthesis of these compounds (Cai, Ding, Tao, & Liao, 2008).
4. Redox Behavior
The redox behavior of hydroxyanthracenediones, which are structurally akin to this compound, has been examined. Ahmad et al. (2015) explored the redox response of such compounds, offering insights into their electrochemical properties (Ahmad et al., 2015).
5. Synthesis and Biological Studies
Synthetic routes and biological activities of similar anthracene diones have been a subject of research. Krapcho et al. (1986) synthesized and evaluated the antitumor activity of various substituted anthracene diones, contributing to the understanding of their therapeutic potential (Krapcho, Landi, Shaw, Phinney, Hacker, & McCormack, 1986).
Mechanism of Action
Emodin has been found to suppress the effects of hydrogen peroxide on the activity of the mitochondrial complexes I and V, as well as on the production of adenosine triphosphate (ATP) and on the mitochondrial membrane potential (MMP) . It also prevented the hydrogen peroxide-induced collapse in the tricarboxylic acid cycle (TCA) function . Emodin decreased the secretion of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by the hydrogen peroxide-challenged cells .
Future Directions
properties
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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